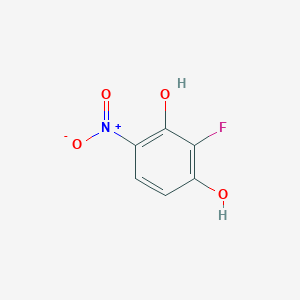
3-Bromo-6-fluoro-2-iodobenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-fluoro-2-iodobenzyl bromide is a halogenated benzyl bromide compound with the molecular formula C7H4Br2FI and a molecular weight of 393.82 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzyl bromide core, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 3-Bromo-6-fluoro-2-iodobenzyl bromide typically involves multi-step reactions. One common method includes the bromination of 3-iodotoluene followed by further halogenation to introduce the fluorine and bromine atoms . The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out under controlled temperatures to ensure selectivity and yield .
Analyse Chemischer Reaktionen
3-Bromo-6-fluoro-2-iodobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution reactions. The major products formed depend on the specific reaction pathway chosen .
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-fluoro-2-iodobenzyl bromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromo-6-fluoro-2-iodobenzyl bromide involves its interaction with specific molecular targets, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can inhibit or modify the function of enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the nature of the biomolecules involved .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-6-fluoro-2-iodobenzyl bromide can be compared with other halogenated benzyl bromides, such as:
2-Iodobenzyl bromide: Similar in structure but lacks the additional bromine and fluorine atoms, making it less versatile in certain synthetic applications.
3-Iodobenzyl bromide: Another related compound that is used in similar applications but differs in the position of the halogen atoms.
The uniqueness of this compound lies in its combination of three different halogens, which provides distinct reactivity and selectivity in chemical reactions .
Eigenschaften
Molekularformel |
C7H4Br2FI |
|---|---|
Molekulargewicht |
393.82 g/mol |
IUPAC-Name |
1-bromo-3-(bromomethyl)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 |
InChI-Schlüssel |
ZEZHMLLYXOXCQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)CBr)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12867016.png)
![2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile](/img/structure/B12867018.png)

![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)


![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)




